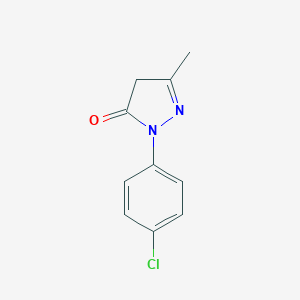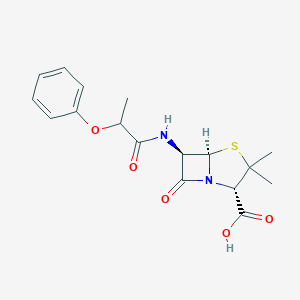
3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3H-Pyrazol-3-one derivatives often involves regiospecific reactions, with single-crystal X-ray analysis being crucial for unambiguous structure determination. For example, Kumarasinghe et al. (2009) described the synthesis of related compounds where the correct identification of regioisomers was challenging without X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed through crystallographic studies. For instance, compounds synthesized by Kariuki et al. (2021) were crystallized from dimethylformamide, allowing for structure determination via single crystal diffraction, demonstrating the planarity of the molecule apart from specific groups that are oriented perpendicularly (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
Chemical reactions involving 3H-Pyrazol-3-one derivatives are diverse, including condensation/cyclization reactions as detailed by Prabhudeva et al. (2017), which led to the synthesis of related compounds confirmed by spectral and single-crystal X-ray diffraction studies (Prabhudeva et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as crystallization behavior and thermal stability, are crucial for understanding their behavior under different conditions. Kumara et al. (2018) provided insights into the crystallization in the triclinic crystal system and the stability provided by inter and intra-molecular hydrogen bonds (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are essential for understanding the applications of 3H-Pyrazol-3-one derivatives. The study by Sivakumar et al. (2020) on a novel pyrazole derivative using DFT method highlights the intramolecular interactions and antimicrobial activity potential based on molecular docking analysis (Sivakumar et al., 2020).
Wissenschaftliche Forschungsanwendungen
Potential Anti-Cancer Agents
- Synthesis and Properties : Pyrazole derivatives like CPHMP and TCPHP have been synthesized and identified for potential anti-cancer properties. These compounds exhibit significant oscillator strength, making them ideal candidates for use as photosensitizers in photovoltaic systems. Their high hyperpolarizabilities and docking studies suggest negative responses against human microsomal prostaglandin E synthase 1, indicating potential anti-cancer applications (Thomas et al., 2019).
Antimicrobial and Anticancer Activities
- Synthesis and Evaluation : A series of pyrazole derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds show significant in vitro antimicrobial and anticancer activity, with some derivatives displaying higher activity than reference drugs like doxorubicin (Hafez et al., 2016).
Synthesis of Derivatives for Anticancer Research
- Derivative Preparation : Novel 3-phenyl-1H-pyrazole derivatives have been synthesized as important intermediates for creating biologically active compounds. These derivatives have shown potential biological activities, including anticancer properties. The synthesis process has been optimized for higher yields and potential industrial production (Liu et al., 2017).
Potential Antimicrobial Agents
- Synthesis and Docking Study : New 1,3-oxazole clubbed pyridyl-pyrazolines, containing the pyrazole compound, have been studied for their antimicrobial activities. Molecular docking studies indicate their potential utilization in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Exploration for Pharmaceutical Potential
- Computational Evaluation : Two pyrazole derivatives have undergone computational techniques to evaluate their reactive properties and pharmaceutical potential. Molecular docking suggests possible inhibitory activity against targets like human microsomal prostaglandin E synthase 1 and Mycobacterium tuberculosis, indicating potential use in developing new drugs (Thomas et al., 2018).
Antimalarial Activity
- Zinc(II) Metal Complexes : Novel 4-acylhydrazone-5-pyrazolones and their Zinc(II) metal complexes have been synthesized and assessed for antimalarial activity. The compounds displayed notable outcomes in vitro, highlighting their potential as antimalarial agents (Shaikh et al., 2021).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIXQFSPEDIMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065325 | |
| Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |
CAS RN |
13024-90-3 | |
| Record name | 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13024-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013024903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














